4-Bromo-1-chloro-2-isocyanatobenzene
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Description
4-Bromo-1-chloro-2-isocyanatobenzene is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
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Biological Activity
Overview
4-Bromo-1-chloro-2-isocyanatobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and an isocyanate functional group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C7H3BrClN, and it is primarily investigated for its interactions with various biological molecules.
The compound’s reactivity is largely attributed to the isocyanate group, which is known for its electrophilic nature. This allows it to interact with nucleophiles such as amines and alcohols, forming stable urea or carbamate derivatives. Such transformations are crucial in drug development, where modifications can lead to compounds with enhanced biological activity.
The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to inhibition of specific enzymes or modulation of biological pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of isocyanate compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. The structural similarities suggest that this compound may also possess similar anticancer effects, potentially through the induction of apoptosis or cell cycle arrest in cancer cells .
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of various isocyanate compounds, including this compound. The results demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : In vitro assays have shown that isocyanates can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, the inhibition of cytochrome P450 enzymes by structurally similar compounds suggests that this compound could also exhibit enzyme inhibitory activity .
- Toxicological Studies : Toxicity assessments have been conducted on related compounds, revealing varying degrees of cytotoxicity depending on the structure and substituents present. These studies are crucial for evaluating the safety profile of this compound before advancing to clinical applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, potential anticancer |
2-Bromo-1-chloro-4-isocyanatobenzene | Structure | Anticancer properties observed |
4-Bromo-1-fluoro-2-isocyanatobenzene | Structure | Similar reactivity and potential |
Properties
IUPAC Name |
4-bromo-1-chloro-2-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGDDXYUBBNEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585488 |
Source
|
Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923693-67-8 |
Source
|
Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.